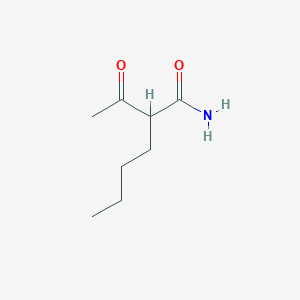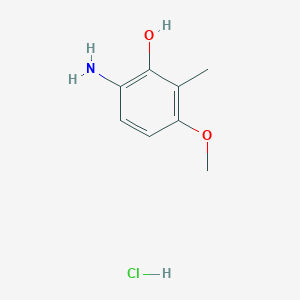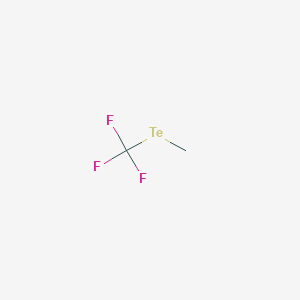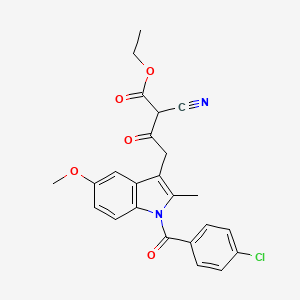
7-Methyl-1-benzothiophene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-benzothiophene-2,3-dione is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiophene ring, with a methyl group at the 7th position and two ketone groups at the 2nd and 3rd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-benzothiophene-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of o-alkynyl thioanisoles using electrophilic cyclization agents. This reaction is carried out under moderate conditions and can tolerate various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The exact industrial methods can vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-1-benzothiophene-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
7-Methyl-1-benzothiophene-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 7-Methyl-1-benzothiophene-2,3-dione involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.
Benzothiazole: Contains a sulfur and nitrogen atom in the heterocyclic ring.
Uniqueness
7-Methyl-1-benzothiophene-2,3-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
57780-58-2 |
|---|---|
Formule moléculaire |
C9H6O2S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
7-methyl-1-benzothiophene-2,3-dione |
InChI |
InChI=1S/C9H6O2S/c1-5-3-2-4-6-7(10)9(11)12-8(5)6/h2-4H,1H3 |
Clé InChI |
MTIXYUVQMDNLJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)C(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
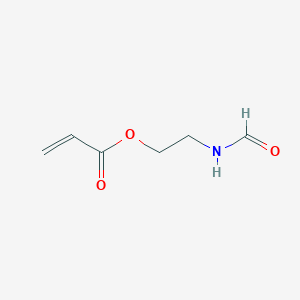
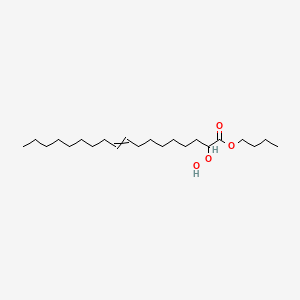

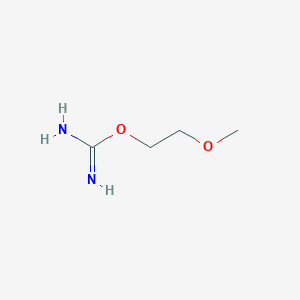
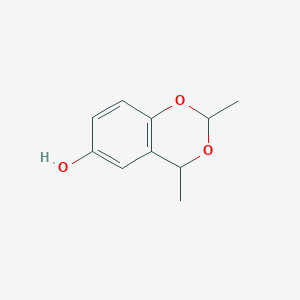
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
